molecular formula C27H28N4O3S B2449489 N-cyclopentyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034486-11-6

N-cyclopentyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2449489
CAS No.: 2034486-11-6
M. Wt: 488.61
InChI Key: SBWZZHQSQLXRMU-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide” is a complex organic compound. It belongs to the class of compounds known as pyrrolopyrimidines . These compounds are characterized by a pyrrolopyrimidine core structure, which consists of a pyrrole ring fused to a pyrimidine ring . The compound’s structure also includes a cyclopentyl group, an ethoxyphenyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the class of compounds it belongs to. It contains a pyrrolopyrimidine core, which is a bicyclic structure consisting of a pyrrole ring (a five-membered ring with one nitrogen atom) fused to a pyrimidine ring (a six-membered ring with two nitrogen atoms) . Additionally, it has a cyclopentyl group (a five-membered ring of carbon atoms), an ethoxyphenyl group (a phenyl ring with an ethoxy substituent), and an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) .

Scientific Research Applications

Synthesis and Biological Activity Evaluation

Researchers have synthesized a range of pyrimidine derivatives, exploring their potential anti-inflammatory, analgesic, and antimicrobial activities. For instance, compounds synthesized by condensation reactions have been assessed for their anti-inflammatory and analgesic properties, with some showing notable activity at specific dosages (Sondhi et al., 2009). Similarly, novel heterocycles incorporating antipyrine moiety have been evaluated for antimicrobial activities, demonstrating the potential for treating microbial infections (Bondock et al., 2008).

Insecticidal Assessment

Some studies have focused on synthesizing innovative heterocycles with insecticidal properties against agricultural pests, such as the cotton leafworm, Spodoptera littoralis. This line of research has implications for developing more effective and possibly safer agricultural pesticides (Fadda et al., 2017).

Pharmacokinetics and Drug Disposition

The pharmacokinetics and disposition of related thiouracil derivatives have been studied in the context of treating cardiovascular diseases. These studies provide insights into how physicochemical properties influence the metabolic stability and elimination pathways of therapeutic compounds, offering a foundation for optimizing drug design and development (Dong et al., 2016).

Synthesis of Substituted Derivatives

Research into the synthesis of substituted 1,3-cyclohexadienes and related compounds explores the chemical reactivity and potential applications of these molecules in various fields, including pharmaceuticals and materials science. This research contributes to the broader understanding of cyclohexadiene chemistry and its applications (Dyachenko et al., 2004).

Antitumor and Antimicrobial Activities

Further studies have synthesized and tested novel thienopyrimidine linked rhodanine derivatives for their antimicrobial activity. This research highlights the ongoing search for new antimicrobial agents in response to the global challenge of antibiotic resistance (Kerru et al., 2019).

Future Directions

Pyrrolopyrimidines, including this compound, are of interest in medicinal chemistry due to their potential biological activities . Future research could focus on exploring the biological activities of this compound, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

N-cyclopentyl-2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-2-34-21-14-12-20(13-15-21)31-26(33)25-24(22(16-28-25)18-8-4-3-5-9-18)30-27(31)35-17-23(32)29-19-10-6-7-11-19/h3-5,8-9,12-16,19,28H,2,6-7,10-11,17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWZZHQSQLXRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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